molecular formula C13H17NO3 B188234 Ethyl 4-(2-methylpropanoylamino)benzoate CAS No. 86927-22-2

Ethyl 4-(2-methylpropanoylamino)benzoate

Cat. No.: B188234
CAS No.: 86927-22-2
M. Wt: 235.28 g/mol
InChI Key: HBSXAZOKTSWTPA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methylpropanoylamino)benzoate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. The compound features an ester group and a secondary amide group, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methylpropanoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 4-aminobenzoate is then reacted with 2-methylpropanoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methylpropanoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-methylpropanoylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methylpropanoylamino)benzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief . The pathways involved may include the inhibition of prostaglandin synthesis and the modulation of inflammatory mediators .

Comparison with Similar Compounds

Ethyl 4

Biological Activity

Ethyl 4-(2-methylpropanoylamino)benzoate is a chemical compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C13H17NO3, and it has a molecular weight of 235.28 g/mol. This compound features an ester and a secondary amide group, which contribute to its diverse biological activities.

This compound is synthesized through a two-step process involving the esterification of 4-aminobenzoic acid with ethanol, followed by reaction with 2-methylpropanoyl chloride under basic conditions. This synthesis pathway is crucial for producing the compound in both laboratory and industrial settings, ensuring high yield and purity through controlled reaction conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It acts as an enzyme inhibitor by binding to active sites, thus blocking enzymatic functions that can lead to various physiological effects such as anti-inflammatory or analgesic responses .

Biological Activity Evaluation

Recent studies have evaluated the biological activity of this compound in several contexts:

  • Anti-inflammatory Effects : The compound has shown promising results in reducing inflammation in experimental models, potentially through the inhibition of pro-inflammatory enzymes.
  • Analgesic Properties : Similar to other benzoate derivatives, this compound has been investigated for its analgesic effects, which may be comparable to established local anesthetics .

Case Studies and Experimental Findings

  • Local Anesthetic Activity : A study compared various benzoate derivatives, including this compound, against established local anesthetics like tetracaine and pramocaine. The results indicated that certain derivatives exhibited significant local anesthetic effects with lower toxicity profiles .
    CompoundOnset of Analgesia (min)Duration of Analgesia (min)LD50 (mg/kg)
    4d8.8 ± 0.4230.7 ± 3.2543.7 ± 2.3
    This compoundTBDTBDTBD
    Tetracaine12.3 ± 0.9172.3 ± 2.6435.4 ± 3.3
    Pramocaine10.4 ± 0.8166.5 ± 2.3472.1 ± 3.6
  • Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential use in therapeutic applications targeting metabolic disorders .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other benzoate compounds known for their biological activities:

Compound NameKey ActivityToxicity Level
Ethyl p-aminobenzoate (Benzocaine)Local anestheticModerate
Ethyl-4-aminobenzenecarboxylateLocal anestheticLow
Ethyl-4-(bromomethyl)benzoateAntimicrobialHigh

This comparison highlights the diverse biological profiles of benzoate derivatives and underscores the importance of structural modifications in enhancing pharmacological properties.

Properties

IUPAC Name

ethyl 4-(2-methylpropanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)10-5-7-11(8-6-10)14-12(15)9(2)3/h5-9H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSXAZOKTSWTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356705
Record name ethyl 4-(2-methylpropanoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86927-22-2
Record name ethyl 4-(2-methylpropanoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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